molecular formula C16H14N2O2 B3067079 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- CAS No. 22316-24-1

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl-

Cat. No.: B3067079
CAS No.: 22316-24-1
M. Wt: 266.29 g/mol
InChI Key: NZZYMDHMGHIKLN-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their wide range of central nervous system-related activities, including anxiolytic, anticonvulsant, and muscle relaxant properties. This specific compound is structurally characterized by a benzodiazepine core with a methyl group at the first position and a phenyl group at the fifth position.

Preparation Methods

The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of 2-amino-5-chlorobenzophenone derivatives under mild conditions. The reaction typically proceeds in the presence of hydrazine hydrate and sodium acetate in acetic acid, followed by refluxing for several hours . Industrial production methods often employ solvent-free conditions to enhance yield and purity .

Chemical Reactions Analysis

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the positions adjacent to the nitrogen atoms in the benzodiazepine ring. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its interactions with biological receptors, particularly the gamma-aminobutyric acid (GABA) receptor.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the compound’s anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- can be compared with other benzodiazepines such as diazepam and alprazolam. While all these compounds share a common benzodiazepine core, their substituents and specific pharmacological profiles differ. For instance:

    Diazepam: Contains a chlorine atom at the seventh position and is widely used as an anxiolytic and muscle relaxant.

    Alprazolam: Features a triazole ring fused to the benzodiazepine core and is commonly used for treating anxiety and panic disorders.

The uniqueness of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 1-methyl-5-phenyl- lies in its specific substituents, which confer distinct pharmacological properties and potential therapeutic applications .

Properties

IUPAC Name

1-methyl-5-phenyl-1,5-benzodiazepine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-17-13-9-5-6-10-14(13)18(16(20)11-15(17)19)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZYMDHMGHIKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)N(C2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563131
Record name 1-Methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22316-24-1
Record name 1-Methyl-5-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Deschloroclobazam
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q5N4K3YV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A suspension of 103 g of clobazam, 1 liter of methanol, 23 g of potassium hydroxide in solution in 400 ml of methanol and 50 g of Raney's nickel washed beforehand with water and with methanol, was hydrogenated for 24 hours under a pressure of 800 mbars. 1 liter of methylene chloride was added and the catalyst was filtered off. The solvents were concentrated under reduced pressure and the residue was taken up in methylene chloride. The mixture was washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The product obtained was crystallized from methanol, washed with ether and dried to obtain 76.69 g of the sought product melting at 173° C.
Name
clobazam
Quantity
103 g
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23 g
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400 mL
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1 L
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Synthesis routes and methods II

Procedure details

Starting from 1-phenyl 1,2,4,5tetrahydro 2,4-dioxo 3H-1,5-benzodiazepine, obtained in the Example VII, by acting methyl chloride in the presence of sodium ethanolate, there is obtained 1-phenyl 5-methyl 1,2,4,5-tetrahydro 2,4-dioxo 3H-1,5-benzodiazepine, melting at 144°-146° C. after recrystallisation in isopropanol.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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